molecular formula C22H14Cl3N3O3 B4873011 (2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE

(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE

Cat. No.: B4873011
M. Wt: 474.7 g/mol
InChI Key: UHDASOAUJSIAQF-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a combination of aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic structures, followed by the introduction of chlorine atoms and other functional groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and various catalysts to facilitate the formation of the oxazole and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the time and cost associated with manual synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl3N3O3/c1-30-20-12(9-13(23)10-17(20)25)4-7-19(29)27-14-5-6-16(24)15(11-14)22-28-21-18(31-22)3-2-8-26-21/h2-11H,1H3,(H,27,29)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDASOAUJSIAQF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 3
Reactant of Route 3
(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 4
(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 5
Reactant of Route 5
(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 6
(2E)-N-[4-CHLORO-3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE

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